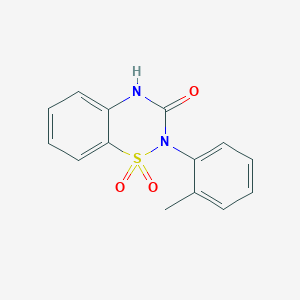

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

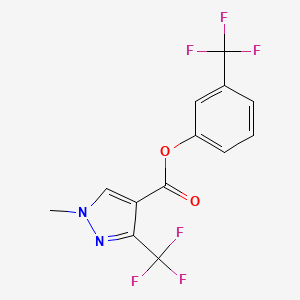

The compound “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . These are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring. The thiadiazine ring is a six-membered aromatic heterocycle made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring fused to a phenyl ring. The phenyl ring is substituted at the 2-position with a methyl group .Chemical Reactions Analysis

Benzothiadiazines can undergo a variety of chemical reactions, including hydrolysis under certain conditions . The specific reactions that “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiadiazines are stable compounds. They may exhibit different properties depending on the substituents present on the benzothiadiazine ring .Applications De Recherche Scientifique

Synthesis and Potential Applications

Sweetening Agents Synthesis : A study by Bancroft, Guindi, and Temple (1978) described the synthesis of several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, including the compound , as potential sweetening agents. This synthesis involves reacting sulfamoyl chloride with various anthranilic acid derivatives, showcasing the compound's relevance in developing sweeteners (Bancroft, Guindi, & Temple, 1978).

Multicomponent Synthesis Applications : Research by Lega et al. (2016) on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides demonstrates the compound's role in multicomponent synthesis. This synthesis involves a three-component interaction, highlighting its utility in complex chemical reactions and potential applications in material science and pharmaceuticals (Lega et al., 2016).

Vasodilator Effects : Khelili et al. (1995) designed and synthesized a series of substituted-1,2,4-benzothiadiazin-1,1-dioxide derivatives as potassium channel modulators, with several compounds displaying vasodilating activities on rat aortic rings. This research suggests the compound's potential in developing new therapeutic agents targeting cardiovascular diseases (Khelili et al., 1995).

Organocatalysis : A study by Inokuma et al. (2011) on hydrogen-bond (HB)-donor catalysts bearing a benzothiadiazine-1,1-dioxide skeleton for asymmetric organocatalysis indicates the compound's application in catalysis. This research demonstrates the effectiveness of these catalysts in promoting highly enantioselective reactions, important for pharmaceuticals and fine chemicals production (Inokuma et al., 2011).

Propriétés

IUPAC Name |

2-(2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-6-2-4-8-12(10)16-14(17)15-11-7-3-5-9-13(11)20(16,18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFVWIWMAHPDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)